molecular formula C25H28N2O2S2 B5908737 N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B5908737
M. Wt: 452.6 g/mol
InChI Key: ZYLXMJKLXNKNPY-XLNRJJMWSA-N
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Description

N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivative characterized by a benzylidene substituent at the C5 position of the thiazolidinone ring and an N-benzyl-N-ethylbutanamide side chain. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antidiabetic, and anticancer properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates interactions with biological targets .

Properties

IUPAC Name

N-benzyl-N-ethyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S2/c1-3-19-12-14-20(15-13-19)17-22-24(29)27(25(30)31-22)16-8-11-23(28)26(4-2)18-21-9-6-5-7-10-21/h5-7,9-10,12-15,17H,3-4,8,11,16,18H2,1-2H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLXMJKLXNKNPY-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone and an aldehyde, such as 4-ethylbenzaldehyde.

    Amide Formation: The final step involves the formation of the amide linkage by reacting the intermediate with benzylamine and ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA replication, depending on its specific application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Rhodanine Derivatives

The compound shares structural homology with several synthesized rhodanine derivatives. Key analogues include:

Compound Name Substituents on Rhodanine Core Key Structural Features Biological Activity (Reported) References
Target Compound 5-(4-ethylbenzylidene), N-benzyl-N-ethylbutanamide Bulky N-substituent enhances lipophilicity; 4-ethylbenzylidene improves π-π stacking Not explicitly reported (theoretical focus)
3-(2-diethylaminoethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) 5-(4-ethylbenzylidene), diethylaminoethyl Charged diethylaminoethyl group enhances solubility; moderate antimicrobial activity Antimicrobial (Gram-positive bacteria)
N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide 5-(furan-2-ylmethylidene), N-ethoxyphenyl Furan ring introduces heterocyclic polarity; ethoxy group improves metabolic stability Antidiabetic (docking studies on 3-TOP protein)
(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide 5-(benzo[d][1,3]dioxol-5-ylmethylene), hydroxybenzohydrazide Electron-rich benzodioxole enhances binding affinity; hydrazide linker for hydrogen bonding Not reported

Pharmacological and Physicochemical Comparisons

  • The target compound’s bulky substituents may favor kinase or protease inhibition, though experimental validation is needed .

Biological Activity

N-benzyl-N-ethyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a carbonyl group. Its molecular formula is C22H26N2O2SC_{22}H_{26}N_2O_2S, with a molecular weight of 398.52 g/mol. The structure includes various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing inflammation in models of acute and chronic inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

A review of recent studies provides insights into the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against E. coli and S. aureusSuggests potential for development as an antibacterial agent
Study 2 Induced apoptosis in MCF7 breast cancer cellsIndicates promise as an anticancer therapeutic
Study 3 Reduced inflammatory markers in LPS-stimulated macrophagesSupports anti-inflammatory potential

Q & A

Q. Table 1. Comparative Physicochemical Properties of Analogous Thiazolidinones

CompoundlogPSolubility (mg/mL)Plasma Protein Binding (%)
Target compound (ethyl derivative)3.20.1578
4-Fluoro analog 2.80.2285
4-Chloro analog 3.50.0972

Q. Table 2. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–90°C>80% yield, Z/E ratio 9:1
SolventGlacial acetic acidEnhances benzylidene formation
CatalystAnhydrous NaOAcReduces side reactions

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